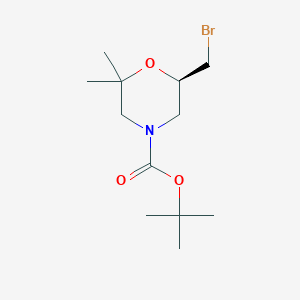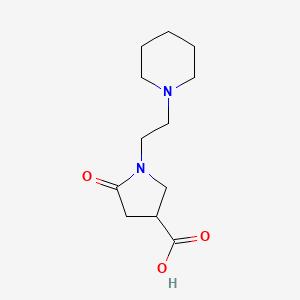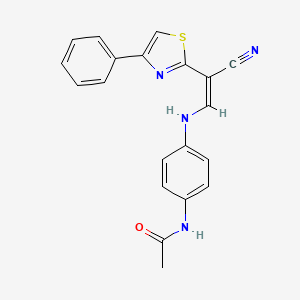
3-(3-Methoxypropoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxypropoxy)propanoic acid is a chemical compound that is related to various methoxy-substituted propanol and propanoic acid derivatives. While the provided papers do not directly discuss this compound, they provide insights into the chemistry of similar compounds, which can be extrapolated to understand the properties and reactions of this compound.
Synthesis Analysis
The synthesis of related compounds such as 3-methoxy-1-propanol and 3-ethoxy-1-propanol has been achieved through the use of potassium propoxide from 1,3-propanediol . Additionally, asymmetric synthesis methods have been employed to create complex methoxy-substituted compounds, as demonstrated in the synthesis of a polyketide fragment of halipeptin A . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the absolute configuration of 2-methoxy-2-(9-phenanthryl)propionic acid was determined using X-ray structural analysis . Such analytical techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is essential for predicting reactivity and physical properties.
Chemical Reactions Analysis
Chemical reactions involving methoxy-substituted propanols and propanoic acids have been studied, providing insights into potential reactions of this compound. For example, the atmospheric chemistry of 3-methoxy-1-propanol has been investigated, revealing its reactions with OH radicals and Cl atoms and identifying end-products such as 3-methoxypropanal and methyl formate . Similarly, the cyclization of 3-(methoxyphenyl)propionic acids has been catalyzed by polyphosphoric acid to yield derivatives of [3.3]metacyclophane-1,10-diones and 1-indanones . These studies suggest that this compound could undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted alcohols have been characterized using ultrasonic methods in aqueous solutions, providing data on sound velocity, density, and thermodynamic parameters . Electrochemical methods have also been used to hydrogenate double bonds in methoxy-substituted propenoic acids, achieving high yields . These findings contribute to a broader understanding of the physical and chemical behavior of methoxy-substituted compounds, which can be related to this compound.
Applications De Recherche Scientifique
1. Food Contact Materials Safety Evaluation
The European Food Safety Authority (EFSA) has conducted safety evaluations of various substances, including 3-(3-methoxypropoxy)propanoic acid, for their potential use in food contact materials. This evaluation involves assessing the chemical's interaction with food products and its safety for consumers. The research in this area focuses on understanding the potential migration of chemicals from packaging or containers into food and evaluating the resultant health risks. This is crucial in ensuring that materials coming into contact with food are safe and do not pose health hazards.
2. Nuclear Receptor Activation Studies
In the field of toxicology and pharmacology, this compound has been studied for its interaction with human nuclear receptors. These receptors are critical components in the cellular signaling pathways and play a vital role in regulating gene expression. Understanding how substances like this compound interact with these receptors can provide insights into their potential toxicological impacts and guide the development of safer chemicals. Studies often involve assays to evaluate receptor activation, helping to elucidate the molecular mechanisms behind the substance's biological effects.
3. Accessing Research Remotely
For further in-depth research, platforms like CAB Direct offer access to a vast array of scientific publications and records. These platforms are essential for researchers and academics looking to delve into the specifics of chemical substances like this compound. They provide access to millions of records, including peer-reviewed articles, data reports, and more, which can be invaluable for conducting comprehensive scientific research in various fields including chemistry, biology, and environmental science.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as perfluoroalkylated substances (pfas), can activate human nuclear receptors .
Mode of Action
It’s structurally similar compounds, such as pfas, have been shown to activate peroxisome proliferator-activated receptor alpha (pparα) .
Biochemical Pathways
Related compounds like 3-hydroxypropionic acid (3-hp) are known to be involved in autotrophic carbon dioxide (co2) assimilation pathway .
Pharmacokinetics
It is known that the compound is volatile and starts to decompose thermally at 125°c with completion at 175°c . This suggests that the compound’s bioavailability may be influenced by its volatility and thermal stability.
Result of Action
Related compounds like pfas have been shown to have diverse biological effects, including effects on adipose and bone differentiation .
Action Environment
It is known that the compound is volatile and starts to decompose thermally at 125°c , suggesting that temperature could be a significant environmental factor influencing its action and stability.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-methoxypropoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-10-4-2-5-11-6-3-7(8)9/h2-6H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWXERWUKMMXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)
![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)
![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)


![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)

![N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2508066.png)
![1-[3-(Tert-butoxy)propyl]piperazine](/img/structure/B2508067.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)